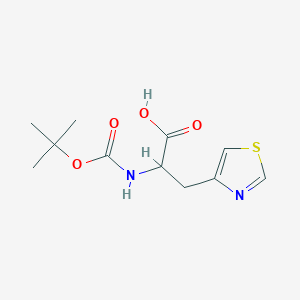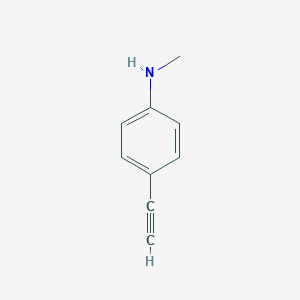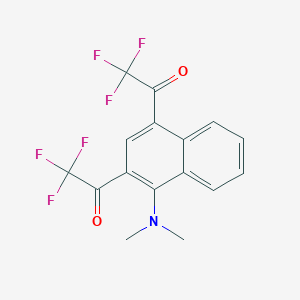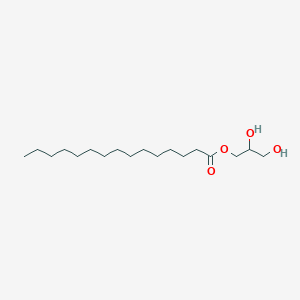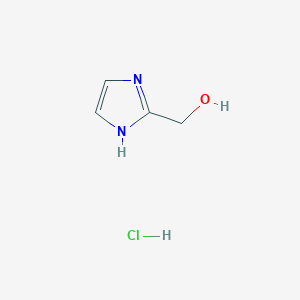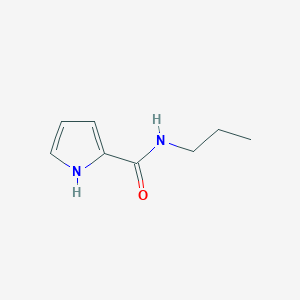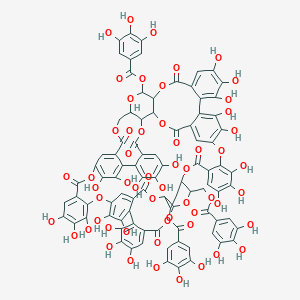![molecular formula C19H26INO B038239 N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide CAS No. 116169-73-4](/img/structure/B38239.png)
N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide
Descripción general
Descripción
N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide, commonly known as MitoQ, is a mitochondrial-targeted antioxidant that has gained significant attention in recent years due to its potential health benefits. MitoQ is a positively charged molecule that selectively accumulates in the mitochondria, where it can scavenge reactive oxygen species (ROS) and protect against oxidative damage.
Mecanismo De Acción
MitoQ works by selectively accumulating in the mitochondria, where it can scavenge N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide and protect against oxidative damage. MitoQ is able to penetrate the mitochondrial membrane due to its positive charge, which allows it to be taken up by the negatively charged mitochondria. Once inside the mitochondria, MitoQ is able to neutralize N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide and prevent oxidative damage to mitochondrial DNA, proteins, and lipids.
Biochemical and Physiological Effects:
MitoQ has been shown to have a variety of biochemical and physiological effects. In animal models, MitoQ has been shown to improve mitochondrial function, reduce inflammation, and protect against oxidative damage. MitoQ has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. In human studies, MitoQ has been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MitoQ in lab experiments is its specificity for the mitochondria. Because MitoQ selectively accumulates in the mitochondria, it can be used to target oxidative damage specifically in this organelle. However, one limitation of using MitoQ in lab experiments is its relatively high cost compared to other antioxidants. Additionally, MitoQ may not be effective in all disease models, and its effects may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on MitoQ. One area of interest is the potential anti-aging effects of MitoQ. Studies have suggested that MitoQ may increase lifespan in animal models, but more research is needed to confirm these findings in humans. Another area of interest is the potential use of MitoQ in cancer therapy. Some studies have suggested that MitoQ may selectively kill cancer cells by inducing oxidative stress, but more research is needed to confirm these findings. Finally, there is a need for more clinical trials to investigate the potential health benefits of MitoQ in humans, particularly in the context of age-related diseases such as Parkinson's and Alzheimer's.
Métodos De Síntesis
The synthesis of MitoQ involves the reaction of 4-methylphenol with benzyl bromide to form 4-methylbenzyl phenyl ether. This is followed by the reaction of 4-methylbenzyl phenyl ether with N,N,N-trimethylammonium iodide to form MitoQ. The overall yield of the synthesis is approximately 30%, and the purity of the final product is typically greater than 98%.
Aplicaciones Científicas De Investigación
MitoQ has been extensively studied for its potential health benefits in a variety of disease models, including Parkinson's disease, Alzheimer's disease, diabetes, and cardiovascular disease. In these studies, MitoQ has been shown to protect against oxidative damage, reduce inflammation, and improve mitochondrial function. MitoQ has also been investigated for its potential anti-aging effects, with some studies suggesting that it may increase lifespan in animal models.
Propiedades
IUPAC Name |
trimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO.HI/c1-16-10-12-18(13-11-16)19(17-8-6-5-7-9-17)21-15-14-20(2,3)4;/h5-13,19H,14-15H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMLFMFQMCOJPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921951 | |
| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-methyldiphenhydramine | |
CAS RN |
116169-73-4 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(4-methylphenyl)phenylmethoxy]-, iodide, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116169-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-methyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




